molecular formula C15H11F3N6O B2918765 N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396759-25-3

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2918765
CAS RN: 1396759-25-3
M. Wt: 348.289
InChI Key: RPZDGXWOMZNRKC-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O and its molecular weight is 348.289. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Strategies

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is explored for its potential in cancer therapy. Linton et al. (2011) focused on modifying the structure of similar compounds to reduce metabolism mediated by aldehyde oxidase, an approach that could enhance the effectiveness of cancer treatments (Linton et al., 2011).

Antiallergic Applications

Honma et al. (1983) described the synthesis of related compounds, showing significant antiallergic activity. This research suggests the potential of this compound in developing antiallergic drugs (Honma et al., 1983).

Inhibitors for NF-kappaB and AP-1 Gene Expression

Palanki et al. (2000) explored derivatives of this compound as inhibitors of NF-kappaB and AP-1 gene expression. Such inhibitors are crucial in regulating immune responses and could be significant in treating various diseases (Palanki et al., 2000).

Cytotoxic Activity in Cancer Therapy

Research by Deady et al. (2000) on benzimidazo[2,1-a]isoquinolines, structurally related to this compound, indicates the potential cytotoxic activity against cancer cells. This could guide the development of new anticancer drugs (Deady et al., 2000).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, indicating the potential of related compounds, like this compound, as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

PARP Inhibition for Cancer Treatment

Penning et al. (2010) researched on benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, suggesting the role of structurally similar compounds in inhibiting PARP, an enzyme involved in DNA repair, which is a promising target in cancer therapy (Penning et al., 2010).

Potential in Neuroimaging

Wang et al. (2018) synthesized a compound structurally related to this compound for use in PET imaging of the IRAK4 enzyme, suggesting its potential application in neuroimaging and neuroinflammation studies (Wang et al., 2018).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O/c1-9-3-2-4-12(19-9)20-14(25)13-21-23-24(22-13)11-7-5-10(6-8-11)15(16,17)18/h2-8H,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZDGXWOMZNRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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